2-Heptynal

Lewis acidity catalysis coordination chemistry

Sourcing 2-Heptynal with consistent purity for acetylenic aldehyde chemistry can be challenging. This C7 building block combines aldehyde and terminal alkyne reactivity for Sonogashira couplings and cycloadditions. - 98% purity validated by HPLC for reproducible catalysis - Used in fragrance intermediate synthesis (cis-4-heptenal, 2,6-nonadienal) - In stock; shipped under inert atmosphere

Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
CAS No. 1846-67-9
Cat. No. B160191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Heptynal
CAS1846-67-9
Synonyms2-Heptynal
Molecular FormulaC7H10O
Molecular Weight110.15 g/mol
Structural Identifiers
SMILESCCCCC#CC=O
InChIInChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h7H,2-4H2,1H3
InChIKeyXWZLMLGAYCVWAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Heptynal (CAS 1846-67-9): Procurement-Relevant Chemical Profile and Key Differentiation from Analogs


2-Heptynal (CAS 1846-67-9), also known as hept-2-ynal, is a C7 aldehyde featuring an internal alkyne functionality [1]. This α,β-acetylenic aldehyde combines the reactivity of an aldehyde with that of a terminal alkyne, enabling distinct chemical transformations compared to its saturated and olefinic analogs . Its unique electronic structure, influenced by the electronegativity of the sp-hybridized carbon, modulates its Lewis basicity and electrophilicity, properties critical for selective catalysis and synthetic planning [2].

2-Heptynal: Why In-Class Analogs Cannot Be Interchanged Without Verifying Performance


Simple substitution of 2-Heptynal with 2-heptenal (alkene) or n-heptanal (alkane) is not chemically equivalent. The presence of the carbon-carbon triple bond introduces a significant electron-withdrawing effect, reducing Lewis basicity and altering reaction kinetics in metal-catalyzed transformations [1]. These electronic differences directly impact selectivity and yield in downstream syntheses, making experimental validation essential when considering alternative aldehydes .

2-Heptynal: Quantitative Differentiation Evidence for Scientific Selection


Lewis Basicity: 2-Heptynal Exhibits Significantly Weaker Lewis Basicity Than (E)-2-Heptenal

In a comparative spectroscopic study using SnCl₄ and BF₃, 2-Heptynal was found to be a significantly weaker Lewis base than (E)-2-heptenal [1]. This difference is attributed to the electronegativity of the sp-hybridized carbon in the alkyne moiety, which withdraws electron density from the carbonyl oxygen, reducing its ability to coordinate to Lewis acids [1].

Lewis acidity catalysis coordination chemistry

Physicochemical Properties: 2-Heptynal's Boiling Point and Density Differ from 2-Heptenal

2-Heptynal exhibits a higher boiling point (173.7°C at 760 mmHg) and density (0.883 g/cm³) compared to its alkene analog, trans-2-heptenal (boiling point 166.0°C at 760 mmHg; density 0.857 g/mL at 25°C) [1][2]. These differences arise from the linear geometry and stronger intermolecular interactions of the alkyne functionality.

physicochemical properties boiling point density

Odor Profile: 2-Heptynal's Pungent, Irritating Odor Contrasts with the Green, Fruity Notes of 2-Heptenal

2-Heptynal is described as having a pungent, irritating odor , whereas trans-2-heptenal possesses a green, fatty, spicy, apple, lemon, vegetable aroma [1]. This stark contrast in olfactory profile is a direct consequence of the alkyne versus alkene functional group.

odor sensory fragrance

Reactivity Profile: 2-Heptynal Serves as a Distinct α,β-Acetylenic Aldehyde Building Block

The α,β-acetylenic aldehyde structure of 2-heptynal confers unique reactivity compared to α,β-unsaturated aldehydes. While 2-heptenal readily undergoes conjugate addition and Diels-Alder reactions typical of enals, 2-heptynal participates in distinct transformations such as Sonogashira coupling, cycloadditions involving the alkyne, and alkyne-specific metal-catalyzed reactions [1][2].

organic synthesis alkyne chemistry building block

2-Heptynal: Procurement-Driven Application Scenarios Backed by Evidence


Synthesis of Fine Fragrances and Flavors: Precursor to cis-4-Heptenal and 2,6-Nonadienal

2-Heptynal is a key intermediate in the preparation of valuable fragrance and flavor compounds. Its reduction with Lindlar catalyst yields cis-4-heptenal, a green, fruity note used in perfumery. Further elaboration leads to 2,6-nonadienal and 2,6-nonadienol, important for violet and cucumber-like aromas [1].

Lewis Acid-Catalyzed Reactions: Tuning Reactivity with Electron-Deficient Aldehydes

The significantly reduced Lewis basicity of 2-heptynal relative to 2-heptenal makes it a valuable substrate for investigating structure-activity relationships in Lewis acid catalysis. Its use can lead to distinct catalyst selectivities and reaction outcomes in carbonyl-ene, aldol, and cycloaddition reactions [2].

Building Block for Alkynyl-Containing Heterocycles and Natural Product Analogs

The alkyne moiety in 2-heptynal enables its use in Sonogashira cross-couplings and [2+2] cycloadditions, providing access to alkynyl-substituted cyclopropanes, oxiranes, and complex heterocyclic frameworks. This positions 2-heptynal as a strategic starting material for the synthesis of bioactive molecules and functional materials [3].

Physicochemical Property-Driven Formulation: Distillation and Purification Optimization

The higher boiling point (173.7°C) and density (0.883 g/cm³) of 2-heptynal compared to its alkene analog dictate specific distillation parameters and phase behavior in industrial processes. Accurate knowledge of these properties is essential for efficient purification and safe handling in large-scale applications [4].

Technical Documentation Hub

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